molecular formula C24H30N2O3S B2862923 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,3-diphenylpropanamide CAS No. 1234904-97-2

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,3-diphenylpropanamide

Cat. No. B2862923
CAS RN: 1234904-97-2
M. Wt: 426.58
InChI Key: YLFCFIDUVSALOR-UHFFFAOYSA-N
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Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,3-diphenylpropanamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to THC, the active ingredient in marijuana, but it has a much higher affinity for cannabinoid receptors in the brain.

Scientific Research Applications

Enantiomeric Separation

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,3-diphenylpropanamide and related compounds have been utilized in enantiomeric separation techniques. For instance, the novel growth hormone secretagogue MK-0677, which shares structural features with the mentioned compound, was separated into its R- and S-enantiomers by capillary zone electrophoresis, demonstrating the compound's relevance in analytical chemistry for ensuring drug purity and effectiveness (Zhou et al., 1997).

Mass Spectrometry Analysis

The compound has also been a subject of mass spectrometry studies to understand its gas-phase rearrangement and fragmentation patterns. This research provides insights into the structural integrity and stability of such compounds under various conditions, contributing to the development of more stable and effective drugs (Qin, 2002).

Enantioseparation of Active Pharmaceutical Ingredients

Further, the compound has been involved in the enantioseparation of active pharmaceutical ingredients (APIs), showcasing its importance in the pharmaceutical industry for the production of enantiomerically pure substances. This process is crucial for ensuring the safety and efficacy of pharmaceuticals (Zhou et al., 2010).

Receptor Selectivity and Multireceptor Profile

Research has also explored the compound's selectivity and interaction with various receptors, including its potential as a selective antagonist or a multifunctional agent for treating complex diseases. Such studies contribute to the understanding of the compound's therapeutic potential and the development of targeted treatments (Canale et al., 2016).

Synthetic Methodologies

The compound and its derivatives have been a focus in studies concerning synthetic methodologies, including the synthesis of sulfonyl hydrazones and their evaluation for biological activities. These studies provide valuable information on the compound's versatility and potential applications in medicinal chemistry and drug design (Karaman et al., 2016).

properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3S/c27-24(17-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21)25-18-19-13-15-26(16-14-19)30(28,29)22-11-12-22/h1-10,19,22-23H,11-18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFCFIDUVSALOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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